molecular formula C15H18O B162038 7-Hydroxycadalene CAS No. 2102-75-2

7-Hydroxycadalene

Cat. No.: B162038
CAS No.: 2102-75-2
M. Wt: 214.3 g/mol
InChI Key: RIWNMJBJRPCUBX-UHFFFAOYSA-N
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Description

. This compound is a derivative of cadalene and is characterized by its hydroxyl group attached to the naphthalene ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycadalene typically involves the hydroxylation of cadalene derivatives. One common method includes the use of catalytic oxidation reactions where cadalene is treated with oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources like Heterotheca inuloides, followed by purification processes. Supercritical fluid extraction is one technique used to obtain high yields of this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxycadalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Hydroxycadalene involves its interaction with cellular components to induce oxidative stress. It generates reactive oxygen species (ROS) that lead to lipid peroxidation and apoptosis in cancer cells. This pro-oxidant action is believed to be the primary mechanism by which it exerts its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNMJBJRPCUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345931
Record name 7-Hydroxycadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102-75-2
Record name 7-Hydroxycadalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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